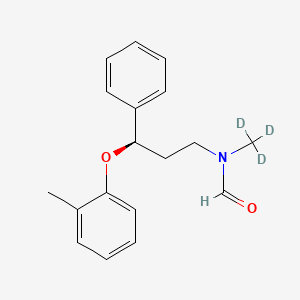
N-Formyl atomoxetine-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Formyl atomoxetine-d3 is a deuterated form of N-Formyl atomoxetine. Deuterium is a stable isotope of hydrogen, and its incorporation into molecules can enhance the stability and alter the pharmacokinetic properties of the compound. This compound is primarily used in scientific research, particularly in the study of metabolic pathways and drug interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Formyl atomoxetine-d3 involves the N-formylation of atomoxetine-d3. This process typically uses formylating agents such as formic acid or formic acid derivatives. The reaction is often catalyzed by metal-based catalysts or nanocatalysts in eco-friendly media, including water, polyethylene glycol, and ionic liquids .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of heterogeneous nanocatalysts is preferred due to their thermal stability, reusability, and high catalytic performance. The process is optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: N-Formyl atomoxetine-d3 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound oxide, while reduction may yield this compound hydride .
Scientific Research Applications
N-Formyl atomoxetine-d3 has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry to study metabolic pathways and drug interactions.
Biology: Employed in the study of biological processes involving formyl peptide receptors.
Industry: Utilized in the development of new pharmaceuticals and in quality control processes.
Mechanism of Action
N-Formyl atomoxetine-d3 exerts its effects by inhibiting the norepinephrine transporter, preventing the reuptake of norepinephrine in the brain. This leads to increased levels of norepinephrine and dopamine in the prefrontal cortex, which is beneficial in the treatment of ADHD. The compound also interacts with the serotonin transporter and blocks the N-methyl-D-aspartate receptor, indicating a role in the glutamatergic system .
Comparison with Similar Compounds
N-Formyl-Met-Leu-Phe: A chemotactic peptide and specific ligand of formyl peptide receptor.
N-Formyl-Met-Leu-Phe-Lys: A peptide that acts as a potent and selective agonist of formyl peptide receptor 1.
N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys: A formyl peptide receptor agonist.
Uniqueness: N-Formyl atomoxetine-d3 is unique due to its deuterium incorporation, which enhances its stability and alters its pharmacokinetic properties. This makes it particularly valuable in research settings where precise and stable isotopic labeling is required.
Properties
Molecular Formula |
C18H21NO2 |
|---|---|
Molecular Weight |
286.4 g/mol |
IUPAC Name |
N-[(3R)-3-(2-methylphenoxy)-3-phenylpropyl]-N-(trideuteriomethyl)formamide |
InChI |
InChI=1S/C18H21NO2/c1-15-8-6-7-11-17(15)21-18(12-13-19(2)14-20)16-9-4-3-5-10-16/h3-11,14,18H,12-13H2,1-2H3/t18-/m1/s1/i2D3 |
InChI Key |
UIZPUNCNSJQPGS-IATFMEIASA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N(CC[C@H](C1=CC=CC=C1)OC2=CC=CC=C2C)C=O |
Canonical SMILES |
CC1=CC=CC=C1OC(CCN(C)C=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Bis[7,8,8,8-tetradeuterio-7-(trideuteriomethyl)octyl] cyclohexane-1,2-dicarboxylate](/img/structure/B12411986.png)
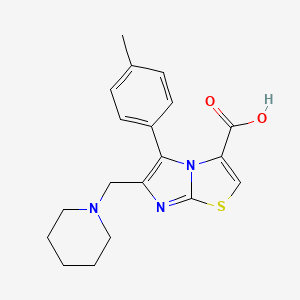
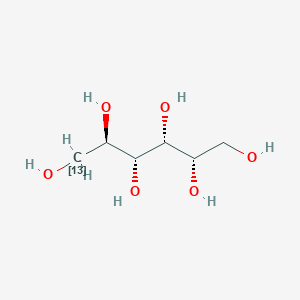
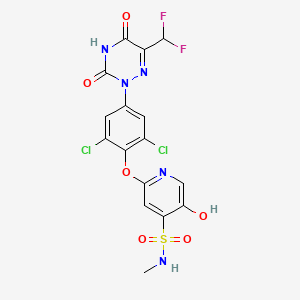

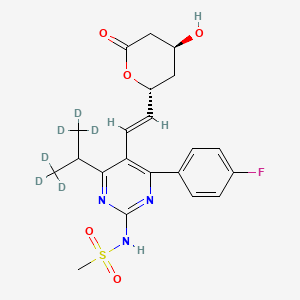
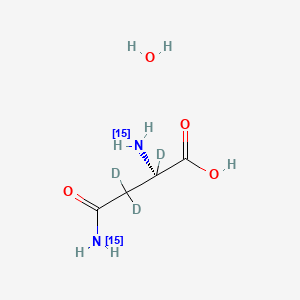
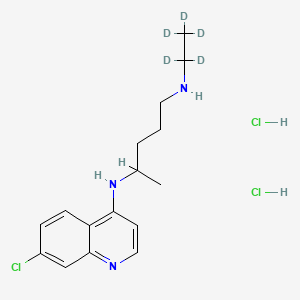
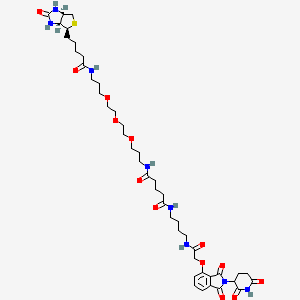
![Benzyl 4-([1,1'-biphenyl]-2-yl)-1-(6-((2-(butylamino)-1-(4-(2-methoxy-2-oxoethoxy)-3-(methoxycarbonyl)phenyl)-2-oxoethyl)(hexyl)amino)-6-oxohexyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B12412054.png)
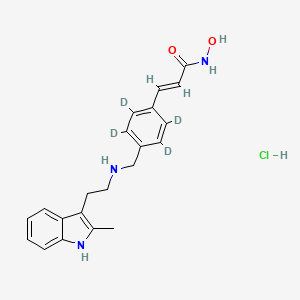

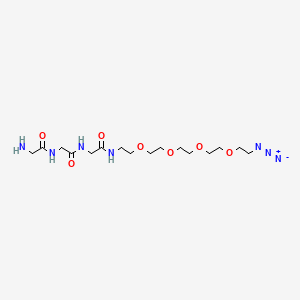
![N,N'-(((3-Oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-3',6'-diyl)bis(methylazanediyl))bis(ethane-2,1-diyl))diacetamide](/img/structure/B12412075.png)
